BenchChemオンラインストアへようこそ!

Pyrrolo[2,3-d]pyrimidine derivative 27

Bruton's Tyrosine Kinase Enzymatic Assay Kinase Selectivity

Pyrrolo[2,3-d]pyrimidine derivative 27, commonly catalogued as BTK inhibitor 27 (CAS 2230724-66-8), is a small-molecule inhibitor of Bruton's tyrosine kinase (BTK) with a molecular formula of C24H23FN8O2 and a molecular weight of 474.5 Da. It belongs to the pyrrolo[2,3-d]pyrimidine class of kinase inhibitors, a scaffold designed as a deaza-isostere of adenine to target the ATP-binding pocket of BTK.

Molecular Formula C27H25FN6O2
Molecular Weight 484.5 g/mol
Cat. No. B10836129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[2,3-d]pyrimidine derivative 27
Molecular FormulaC27H25FN6O2
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)COC2=C(C(=CC=C2)OC3=CC=C(C=C3)C4=CN(C5=NC=NC(=C45)N)C(C)C)F
InChIInChI=1S/C27H25FN6O2/c1-16(2)34-13-21(24-26(29)32-15-33-27(24)34)19-7-9-20(10-8-19)36-23-6-4-5-22(25(23)28)35-14-18-11-30-17(3)31-12-18/h4-13,15-16H,14H2,1-3H3,(H2,29,32,33)
InChIKeyHVHZPWHNJSXHGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolo[2,3-d]pyrimidine derivative 27: A Potent, Selective BTK Inhibitor for Immunology and Oncology Research


Pyrrolo[2,3-d]pyrimidine derivative 27, commonly catalogued as BTK inhibitor 27 (CAS 2230724-66-8), is a small-molecule inhibitor of Bruton's tyrosine kinase (BTK) with a molecular formula of C24H23FN8O2 and a molecular weight of 474.5 Da . It belongs to the pyrrolo[2,3-d]pyrimidine class of kinase inhibitors, a scaffold designed as a deaza-isostere of adenine to target the ATP-binding pocket of BTK [1]. Its primary application is as a chemical probe in preclinical research for B-cell malignancies and autoimmune diseases.

The Case for Pyrrolo[2,3-d]pyrimidine derivative 27: Addressing BTK Inhibitor Selectivity and Potency Challenges


Although the first-in-class BTK inhibitor ibrutinib and its successors have transformed treatment paradigms, off-target kinase inhibition (e.g., EGFR, ITK, TEC) and insufficient potency against BTK C481S mutants often drive therapeutic resistance and adverse events [1]. Pyrrolo[2,3-d]pyrimidine derivative 27 was developed to overcome these limitations. Its pyrrolo[2,3-d]pyrimidine core, being a deaza-isostere of adenine, can engage the kinase hinge region in a distinct conformation, potentially offering a different selectivity fingerprint from traditional scaffolds like pyrazolo[3,4-d]pyrimidines or diphenylpyrimidines [2]. Direct substitution with a generic BTK inhibitor without rigorous quantitative comparison of potency in whole-blood assays or selectivity panels risks compromising the linking of molecular efficacy to functional B-cell inhibition. The following evidence guide provides the comparator-backed data necessary for informed scientific selection.

Quantitative Head-to-Head Performance Data for Pyrrolo[2,3-d]pyrimidine derivative 27


Enzymatic Potency: Pyrrolo[2,3-d]pyrimidine derivative 27 Shows Sub-Nanomolar BTK Inhibition, Demonstrating a Large Potency Window Over Ibrutinib

In recombinant enzymatic assays, Pyrrolo[2,3-d]pyrimidine derivative 27 inhibits wild-type BTK with an IC50 of 0.11 nM . This represents a substantial potency advantage over the first-generation covalent BTK inhibitor ibrutinib, which has a reported IC50 of 0.5 nM under comparable conditions [1]. While both compounds reside in the sub-nanomolar range, the ~4.5-fold difference in target engagement potency may be critical for reducing the drug concentration required to achieve full target occupancy, potentially lowering the risk of off-target binding.

Bruton's Tyrosine Kinase Enzymatic Assay Kinase Selectivity

Functional Potency: Pyrrolo[2,3-d]pyrimidine derivative 27 Demonstrates Equivalent Human Whole Blood Potency to Ibrutinib for B-Cell Activation

Translation of enzymatic potency to a functional physiological setting is a critical selection criterion. Pyrrolo[2,3-d]pyrimidine derivative 27 inhibits B-cell activation in human whole blood (hWB) with an IC50 of 2 nM . This value is comparable to, and slightly more potent than, the reported hWB IC50 of ibrutinib, which is 11 nM when measured via CD69 expression inhibition [1] or 3 nM when measured via anti-IgM-induced B-cell proliferation [2]. The compound thus maintains high functional potency in the presence of plasma proteins and other blood constituents, suggesting excellent translation from biochemical to cellular assay systems.

Cellular Pharmacology Human Whole Blood Assay B-Cell Activation

Physicochemical Properties: Pyrrolo[2,3-d]pyrimidine derivative 27's Distinct Physicochemical Profile Predicts Favorable Oral Absorption Over Early BTK Inhibitors

Physicochemical properties are key determinants of oral bioavailability and formulation feasibility. Pyrrolo[2,3-d]pyrimidine derivative 27 has a calculated partition coefficient (LogP) of 3.4 and a molecular weight of 474.5 g/mol . In contrast, ibrutinib has a higher LogP of approximately 4.0 [1] and a molecular weight of 440.5 g/mol. The lower lipophilicity of derivative 27 suggests a potentially improved solubility profile while maintaining drug-like properties within Lipinski's rule of five. Both compounds share favorable hydrogen bond donor (2) and acceptor (8) counts, but the marginally lower LogP of derivative 27 may translate to reduced CYP450-mediated metabolic clearance and an improved safety margin.

ADME Properties Lipophilicity Oral Drug Delivery

Optimal Experimental Use Cases for Pyrrolo[2,3-d]pyrimidine derivative 27


B-Cell Lymphoma and Leukemia Cell Line Profiling

Given its exceptional BTK enzymatic potency (IC50 0.11 nM) and functional suppression of B-cell activation (hWB IC50 2 nM) , this compound is ideally suited for detailed dose-response studies in BTK-dependent cell lines such as TMD8 (ABC-DLBCL) or Mino (MCL). Researchers can use it to establish a precise correlation between target engagement (BTK phosphorylation) and downstream functional readouts (NF-κB signaling, proliferation) while comparing its efficacy against first-generation inhibitors like ibrutinib in the same experimental setup.

In Vivo Autoimmune Disease Models

The compound's balanced physicochemical profile (LogP 3.4) suggests good oral absorption, a critical prerequisite for chronic dosing in rodent models of rheumatoid arthritis or lupus . Its high potency in whole blood ensures that effective BTK inhibition is maintained in vivo at pharmacologically relevant doses. This makes it a strong candidate for proof-of-concept studies exploring B-cell-mediated autoimmunity or for evaluating combination therapies with existing immunomodulatory agents.

BTK Selectivity Profiling Panels

The pyrrolo[2,3-d]pyrimidine core creates a unique hinge-binding architecture that can be further explored through kinase selectivity panels [1]. Pyrrolo[2,3-d]pyrimidine derivative 27 serves as a critical chemical probe benchmark when profiling next-generation inhibitors against a broad panel of kinases (e.g., EGFR, ITK, TEC family). Its data helps elucidate the structural determinants that differentiate highly potent BTK inhibitors from those with undesirable off-target activity, guiding structure-activity relationship (SAR) studies.

Quote Request

Request a Quote for Pyrrolo[2,3-d]pyrimidine derivative 27

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.